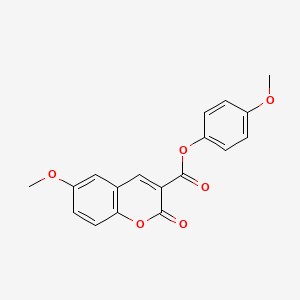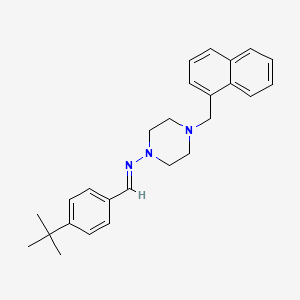![molecular formula C21H29N3O3 B5558958 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and related compounds has been extensively explored. These compounds, including variants substituted at the 8 position, have been prepared for various screenings, including as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
- Crystallographic studies provide insights into the molecular structure of similar compounds. For instance, the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals the conformation of the furan and cyclohexane rings, which are part of the larger structural family to which 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs (Wang et al., 2011).
Chemical Reactions and Properties
- Various chemical reactions involving this compound and its derivatives have been studied. For example, research has delved into the synthesis and anti-coronavirus activity of certain 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, indicating the potential versatility of this chemical structure for antiviral drug development (Apaydın et al., 2019).
Physical Properties Analysis
- The physical properties of compounds within this family, such as solubility, melting points, and crystalline structure, can be inferred from studies like the crystallographic analysis mentioned above (Wang et al., 2011).
Chemical Properties Analysis
- The chemical properties, such as reactivity with other compounds and stability, are highlighted in studies exploring the synthesis and potential applications of these compounds. The research on synthesis and in vitro microbiological evaluation of certain diazaspiro[4.5]decan derivatives as antibacterial and antifungal agents provides insights into the chemical behavior and reactivity of these molecules (Thanusu et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
Researchers have developed 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions for antihypertensive screening. These compounds have shown potential as alpha-adrenergic blockers with implications in lowering blood pressure. The research highlights the synthesis process and the evaluation of these compounds in animal models for their antihypertensive properties (Caroon et al., 1981).
Potent and Selective Non-peptide Tachykinin NK2 Receptor Antagonists
A series of spiropiperidines, including variations of the core structure "8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one," were synthesized and evaluated for their affinity towards the tachykinin NK2 receptor. These compounds, particularly one designated as 3a, demonstrated significant potency and selectivity as NK2 receptor antagonists, showcasing their potential in treating bronchoconstriction and related conditions (Smith et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Propiedades
IUPAC Name |
8-(1-benzylpyrrolidine-2-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-22-16-21(27-20(22)26)10-13-23(14-11-21)19(25)18-9-6-12-24(18)15-17-7-4-3-5-8-17/h3-5,7-8,18H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOYCXIUNOCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3CCCN3CC4=CC=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-Benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)



![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)